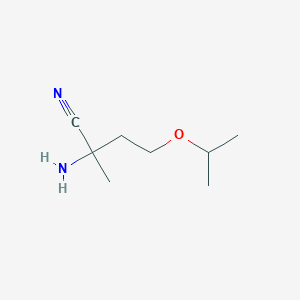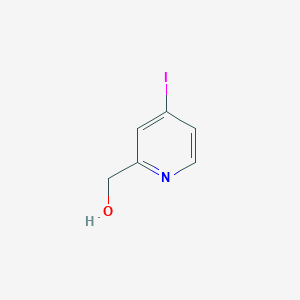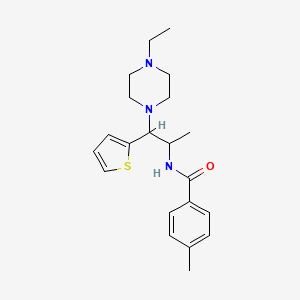
2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biosynthesis of Chemicals from Renewable Resources
Research by Li et al. (2014) on the biosynthesis of 1,2,4-butanetriol (BT) from glucose through a novel enzymatic pathway highlights the potential of using alternative substrates for the production of important chemicals. This work exemplifies the broader application of synthetic chemistry in developing sustainable processes for chemical production from renewable biomass, which might encompass compounds like 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile in future studies (Li, Cai, Li, & Zhang, 2014).
Synthesis of Heterocyclic Substances
Behbehani et al. (2011) demonstrated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances with promising antimicrobial activities. This study underscores the versatility of nitrile-containing compounds in synthesizing biologically active molecules, which might relate to the reactivity and applications of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile in synthesizing pharmaceuticals or agrochemicals (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Polymerization Processes
The work by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization showcases the development of novel compounds for initiating polymerization under light exposure. Such methodologies could potentially be adapted for the polymerization of nitrile-containing monomers or for modifying surfaces with compounds similar to 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile, indicating its relevance in materials science and engineering (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Propriétés
IUPAC Name |
2-amino-2-methyl-4-propan-2-yloxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)11-5-4-8(3,10)6-9/h7H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNBGGQKTZFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C)(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)


![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)



![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)


![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)


